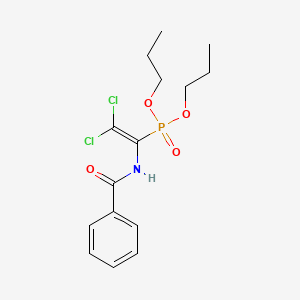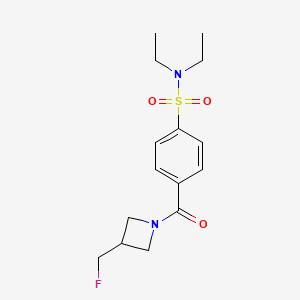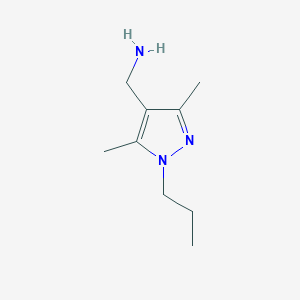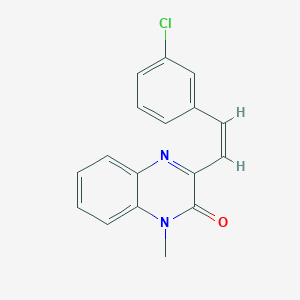
N-(2,2-dichloro-1-dipropoxyphosphorylethenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-dichloro-1-dipropoxyphosphorylethenyl)benzamide: is a chemical compound with the molecular formula C15H20Cl2NO4P and a molecular weight of 380.2. This compound is characterized by the presence of a benzamide group attached to a phosphorylethenyl moiety, which is further substituted with dichloro and dipropoxy groups. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dichloro-1-dipropoxyphosphorylethenyl)benzamide typically involves the reaction of benzamide with a phosphorylethenyl precursor under controlled conditions. The reaction is carried out in the presence of dichlorophosphine and dipropyl ether, which act as reagents to introduce the dichloro and dipropoxy groups, respectively. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 12-24 hours to ensure complete conversion of the starting materials .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired quality standards .
化学反应分析
Types of Reactions: N-(2,2-dichloro-1-dipropoxyphosphorylethenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the dichloro groups to hydrogen atoms, resulting in a less chlorinated derivative.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products: The major products formed from these reactions include phosphine oxides, reduced derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .
科学研究应用
N-(2,2-dichloro-1-dipropoxyphosphorylethenyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphorylethenyl groups into target molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorylation.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.
作用机制
The mechanism of action of N-(2,2-dichloro-1-dipropoxyphosphorylethenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity. The phosphorylethenyl group plays a crucial role in these interactions, contributing to the compound’s unique biological effects .
相似化合物的比较
- N-(2,2-dichloro-1-diphenylphosphorylethenyl)benzamide
- N-(2,2-dichloro-1-dipropylphosphorylethenyl)benzamide
- N-(2,2-dichloro-1-dimethylphosphorylethenyl)benzamide
Comparison: N-(2,2-dichloro-1-dipropoxyphosphorylethenyl)benzamide is unique due to the presence of dipropoxy groups, which impart distinct chemical and physical properties compared to its analogs. The dipropoxy groups enhance the compound’s solubility and reactivity, making it more suitable for specific applications in organic synthesis and biological research. In contrast, compounds with diphenyl or dimethyl groups may exhibit different reactivity patterns and biological activities .
属性
IUPAC Name |
N-(2,2-dichloro-1-dipropoxyphosphorylethenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2NO4P/c1-3-10-21-23(20,22-11-4-2)15(13(16)17)18-14(19)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVGWMFJRNRAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=O)(C(=C(Cl)Cl)NC(=O)C1=CC=CC=C1)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-3-[(4-chlorophenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2830971.png)
![5-phenyl-3-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole](/img/structure/B2830972.png)
![2-((10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate](/img/structure/B2830973.png)
![ethyl 2-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2830975.png)
![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide](/img/structure/B2830978.png)
![2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B2830980.png)
![N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2830981.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({13-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2830982.png)


![1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methyl-1,4-diazepane](/img/structure/B2830989.png)

![3-{[3-(4-FLUOROBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}BENZOIC ACID](/img/structure/B2830992.png)
![8-(3-chlorophenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830993.png)
